2-(o-Tolylamino)quinoline-4-carboxylic acid
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Overview
Description
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is a chemical compound with the empirical formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a carboxylic acid group and a 2-methylphenylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and 2-methylphenylamine.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be compared with other similar compounds, such as:
- 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
- 2-(2-furyl)-4-quinolinecarboxylic acid
- 2-phenyl-4-quinolinecarboxylic acid
- 3-hydroxy-2-methyl-4-quinolinecarboxylic acid
These compounds share the quinolinecarboxylic acid core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities .
Properties
CAS No. |
171204-16-3 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
171204-16-3 | |
Synonyms |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
Origin of Product |
United States |
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